molecular formula C12H11NO3 B8355472 (7-methoxy-2-oxoquinolin-1(2H)-yl)acetaldehyde

(7-methoxy-2-oxoquinolin-1(2H)-yl)acetaldehyde

Cat. No.: B8355472
M. Wt: 217.22 g/mol
InChI Key: UAFIPNLBRSTMSG-UHFFFAOYSA-N
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Description

(7-methoxy-2-oxoquinolin-1(2H)-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(7-methoxy-2-oxoquinolin-1-yl)acetaldehyde

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-9-3-5-12(15)13(6-7-14)11(9)8-10/h2-5,7-8H,6H2,1H3

InChI Key

UAFIPNLBRSTMSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)N2CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.56 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinolin-2(1H)-one, 5.6 mL of a 90% aqueous trifluoroacetic acid solution was added, the mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, water and chloroform was added thereto, and the reaction mixture was adjusted to pH 7.0 with an aqueous saturated sodium hydrogen carbonate solution and stirred for 2 hours. The organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was washed sequentially with water and an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.36 g of a yellow oily substance, (7-methoxy-2-oxoquinolin-1(2H)-yl)acetaldehyde.
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxyquinolin-2(1H)-one
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinolinone (4.14 g, 0.019 mol) in 1,4-dioxane (80 ml) and water (40 ml) under N2 was added sodium periodate (9.5 g; 0.044 mol) and osmium tetroxide (10 ml, 4% aqueous solution) and stirred overnight. The reaction was concentrated and partitioned in 20% MeOH/DCM (300 ml) and water (200 ml). The organic layer was dried over magnesium sulphate, filtered, and concentrated. The product was obtained after column chromatography (neat ethyl acetate) to yield g (71%) of the title compound as a green solid.
Name
7-(methyloxy)-1-(2-propen-1-yl)-2(1H)-quinolinone
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
catalyst
Reaction Step One
Yield
71%

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